3-Amino-1-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-hydroxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the anthracene core, specifically at the 3rd and 1st positions, respectively. The compound is known for its vibrant color and is used in various applications, including dyes, pharmaceuticals, and as an analytical reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-hydroxyanthracene-9,10-dione typically involves the functionalization of anthracene derivatives. One common method includes the amidation of weak amines, where 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using COMU as the coupling agent . Another method involves the oxidative bromination of aminoanthracene-9,10-dione using nonanebis(peroxoic acid), which offers better stability and ease of preparation compared to conventional peracids .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of sulfuric acid and nitrobenzene at high temperatures (80 to 120 °C) with or without catalysts like copper or copper sulfate is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Bromination using molecular bromine or nonanebis(peroxoic acid) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Brominated anthracene derivatives.
Scientific Research Applications
3-Amino-1-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyanthracene-9,10-dione: Lacks the amino group, making it less reactive in certain substitution reactions.
3-Aminoanthracene-9,10-dione: Lacks the hydroxyl group, affecting its solubility and reactivity.
1,4-Dihydroxyanthracene-9,10-dione: Contains two hydroxyl groups, leading to different chemical properties and applications.
Uniqueness
3-Amino-1-hydroxyanthracene-9,10-dione is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows for a broader range of applications in scientific research and industry compared to its analogs .
Properties
CAS No. |
645389-79-3 |
---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-amino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,16H,15H2 |
InChI Key |
GFVDTZAAYDPPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.